molecular formula C7H6BClN4O2 B1421106 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid CAS No. 1072945-81-3

1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid

Cat. No.: B1421106
CAS No.: 1072945-81-3
M. Wt: 224.41 g/mol
InChI Key: FINXKFQNFLSJBL-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a pyrazole ring at the 4-position, which is further functionalized with a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 6-chloropyrimidine-4-carbaldehyde with hydrazine to form the pyrazole ring. This intermediate is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyrimidines: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid is widely used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl motifs, which are common in pharmaceuticals and organic materials .

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize molecules with potential therapeutic properties. The pyrazole and pyrimidine rings are common motifs in many bioactive compounds, including kinase inhibitors and antimicrobial agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers. Its ability to form stable carbon-carbon bonds makes it useful in the production of durable and high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a boronic acid group with a pyrazole and pyrimidine ring system. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN4O2/c9-6-1-7(11-4-10-6)13-3-5(2-12-13)8(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXKFQNFLSJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC(=NC=N2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674401
Record name [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-81-3
Record name B-[1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid interact with AmpC β-lactamase?

A: The research paper you provided, "AmpC beta-lactamase in complex with [1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl] boronic acid" [], focuses on determining the crystal structure of AmpC β-lactamase complexed with the aforementioned compound. While the abstract doesn't provide details on the interaction mechanism, the title suggests that (1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid forms a complex with AmpC β-lactamase. This likely indicates its potential as an inhibitor of this enzyme, which is a significant target in addressing antibiotic resistance. Further research and a full-text analysis of the paper are necessary to elucidate the specific interactions and their implications.

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